molecular formula C9H11N5O2S B15194026 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- CAS No. 145986-36-3

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)-

Cat. No.: B15194026
CAS No.: 145986-36-3
M. Wt: 253.28 g/mol
InChI Key: GOIOKJULSNLSBB-PHDIDXHHSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- is a chemical compound with the molecular formula C9H11N5O2S. This compound is known for its unique structure, which includes an oxathiolane ring and a purine base.

Preparation Methods

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- typically involves several steps. One common synthetic route includes the reaction of a suitable oxathiolane precursor with a purine derivative under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxathiolane ring or the purine base is substituted with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)- lies in its specific combination of the oxathiolane ring and purine base, which imparts distinct chemical and biological properties.

Properties

CAS No.

145986-36-3

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

[(2R,5R)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6-/m1/s1

InChI Key

GOIOKJULSNLSBB-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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